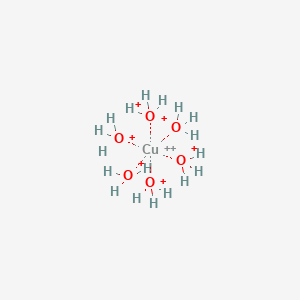
hexaaquacopper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquacopper(2+) is a copper coordination entity.
Aplicaciones Científicas De Investigación
Structural Characterization and Coordination
- A novel hexaaquacopper (II) complex with unique [3 + 3] distorted octahedral coordination was synthesized, showcasing an inorganic–organic interface through hydrogen bonding (Jia et al., 2005).
- Structures of hexaaquacopper(II) with different sulphonates have been determined, revealing variations in Cu(II) ion environments and highlighting the role of Jahn-Teller distortions and hydrogen bonding in these structures (Couldwell et al., 1978).
Electronic and Geometric Analysis
- The optimal geometries and electronic structures of hexaaquacopper(II) complexes have been investigated, providing insights into the planar nature of H2O ligands and their tilting in these complexes (Breza et al., 1997).
- An EXAFS investigation revealed the elongated octahedral structure of the hexaaquacopper(II) complex in aqueous solutions, offering crucial details about the coordination structure (Tajiri & Wakita, 1986).
Comparative Studies and Applications
- Comparative studies of hexaaquacopper(II) with other metal complexes in nucleic acids have been conducted using NMR spectroscopy, highlighting its potential in structure determination of biological molecules (Rowińska-Żyrek et al., 2013).
- The electron density in hexaaquacopper(II) compounds has been studied, offering insights into the charge distribution and molecular interactions within these complexes (Figgis et al., 1993).
Propiedades
Fórmula molecular |
CuH18O6+8 |
|---|---|
Peso molecular |
177.69 g/mol |
Nombre IUPAC |
copper;hexaoxidanium |
InChI |
InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
Clave InChI |
OPKPZQYYDPCYCC-UHFFFAOYSA-T |
SMILES canónico |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


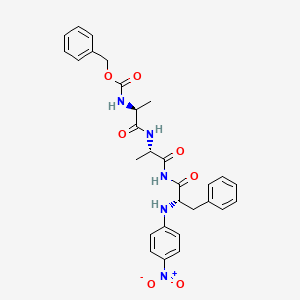
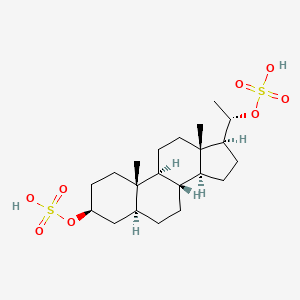
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
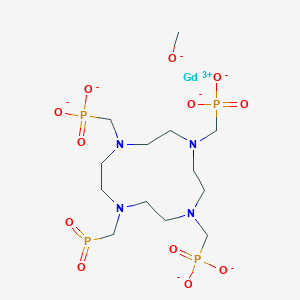
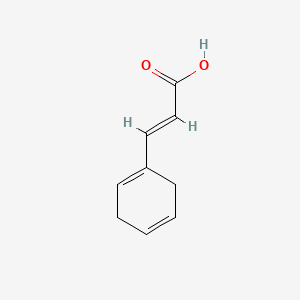

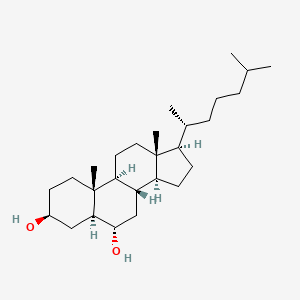
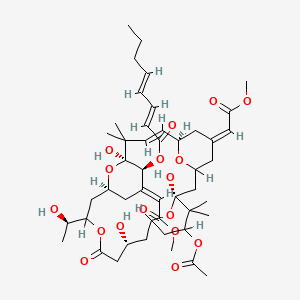
![(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium](/img/structure/B1237440.png)

![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)
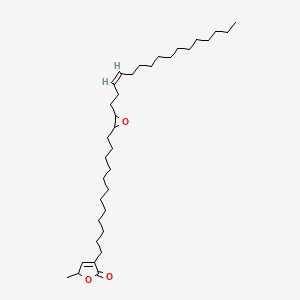
![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
